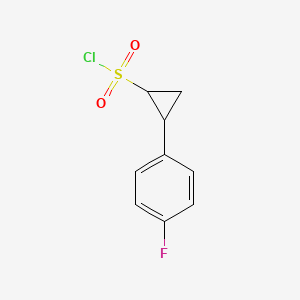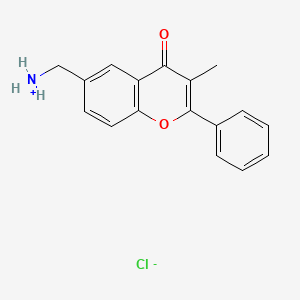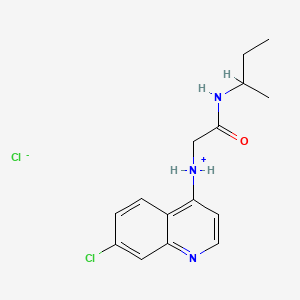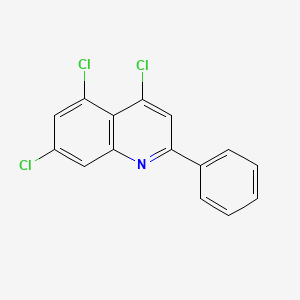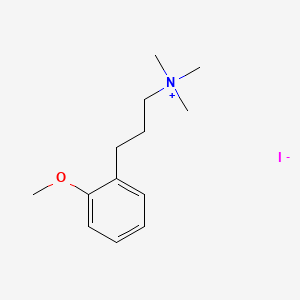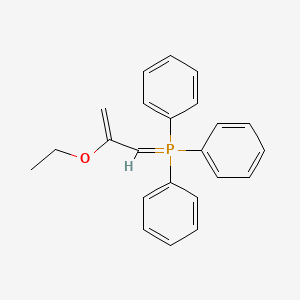
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C23H23OP It is known for its unique structure, which includes a phosphane group bonded to a triphenyl group and an ethoxyprop-2-en-1-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-ethoxyprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry
Biology and Medicine
The compound’s ability to form stable complexes with metal ions makes it useful in biological and medicinal research. It is investigated for its potential as a drug delivery agent and its interactions with biological molecules.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
(2-Methoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane: Similar in structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxyprop-2-en-1-ylidene)(diphenyl)-lambda~5~-phosphane: Similar but with two phenyl groups instead of three.
Uniqueness
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is unique due to the presence of the ethoxy group, which can influence its reactivity and the stability of the complexes it forms. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62639-98-9 |
|---|---|
Formule moléculaire |
C23H23OP |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-ethoxyprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H23OP/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,2-3H2,1H3 |
Clé InChI |
CSBVTBMMUALAOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)


